molecular formula C16H15Cl2NO2 B10980244 2-(2,6-dichlorophenyl)-N-(4-methoxybenzyl)acetamide

2-(2,6-dichlorophenyl)-N-(4-methoxybenzyl)acetamide

Cat. No. B10980244
M. Wt: 324.2 g/mol
InChI Key: VCBYACLGVLMTGR-UHFFFAOYSA-N
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Description

2-(2,6-Dichlorophenyl)-N-(4-methoxybenzyl)acetamide is an organic compound characterized by the presence of dichlorophenyl and methoxybenzyl groups attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-dichlorophenyl)-N-(4-methoxybenzyl)acetamide typically involves the reaction of 2,6-dichlorobenzylamine with 4-methoxybenzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified using recrystallization techniques.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2,6-Dichlorophenyl)-N-(4-methoxybenzyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

2-(2,6-Dichlorophenyl)-N-(4-methoxybenzyl)acetamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2,6-dichlorophenyl)-N-(4-methoxybenzyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,6-Dichlorophenyl)-N-(4-methoxyphenyl)acetamide
  • 2-(2,6-Dichlorophenyl)-N-(4-methylbenzyl)acetamide
  • 2-(2,6-Dichlorophenyl)-N-(4-ethoxybenzyl)acetamide

Uniqueness

2-(2,6-Dichlorophenyl)-N-(4-methoxybenzyl)acetamide is unique due to the presence of both dichlorophenyl and methoxybenzyl groups, which confer specific chemical and biological properties

properties

Molecular Formula

C16H15Cl2NO2

Molecular Weight

324.2 g/mol

IUPAC Name

2-(2,6-dichlorophenyl)-N-[(4-methoxyphenyl)methyl]acetamide

InChI

InChI=1S/C16H15Cl2NO2/c1-21-12-7-5-11(6-8-12)10-19-16(20)9-13-14(17)3-2-4-15(13)18/h2-8H,9-10H2,1H3,(H,19,20)

InChI Key

VCBYACLGVLMTGR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)CC2=C(C=CC=C2Cl)Cl

Origin of Product

United States

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